H-D-4-Pal-OH.2HCl
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Overview
Description
H-D-4-Pal-OH
Mechanism of Action
Target of Action
H-D-4-Pal-OH.2HCl, also known as 3-(4-Pyridyl)-d-alanine.2hcl, is an alanine derivative Amino acid derivatives like this one are known to influence the secretion of anabolic hormones .
Mode of Action
The exact mode of action of H-D-4-Pal-OHAs an alanine derivative, it is suggested that it may interact with its targets to influence the secretion of anabolic hormones . These hormones play a crucial role in body growth and development, including the growth of muscle mass and strength.
Biochemical Pathways
The specific biochemical pathways affected by H-D-4-Pal-OHGiven its influence on anabolic hormones, it can be inferred that it may affect the pathways related to protein synthesis and muscle growth .
Pharmacokinetics
The pharmacokinetic properties of H-D-4-Pal-OHIt is mentioned that the compound is a solid at room temperature and has a molecular weight of 23910
Result of Action
The molecular and cellular effects of H-D-4-Pal-OHIt is suggested that it may influence the secretion of anabolic hormones, which could potentially lead to increased muscle mass and strength .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of H-D-4-Pal-OHIt is known that the compound is stable at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-4-Pal-OH.2HCl typically involves the reaction of 4-pyridinecarboxaldehyde with D-alanine in the presence of a suitable catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is usually purified through crystallization or chromatography techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
H-D-4-Pal-OH.2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces reduced forms of the compound .
Scientific Research Applications
H-D-4-Pal-OH.2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in various biochemical pathways and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialized chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 3-(4-pyridinyl)-L-alanine
- 3-(4-pyridinyl)-glycine
- 3-(4-pyridinyl)-serine
Uniqueness
H-D-4-Pal-OH.2HCl is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMMTAFKUFJMSD-XCUBXKJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C[C@H](C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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